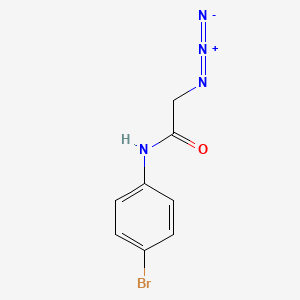
2-azido-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-N-(4-bromophenyl)acetamide is an organic compound that features both azide and bromophenyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, particularly in click chemistry reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Azido-N-(4-bromophenyl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with chloroacetyl chloride to form N-(4-bromophenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azide group, resulting in the formation of this compound .
Reaction Conditions:
Step 1: Reaction of 4-bromoaniline with chloroacetyl chloride in an anhydrous solvent at 0–5°C for 1 hour.
Step 2: Addition of sodium azide at 0°C to ambient temperature over 2 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing safety measures for handling azides, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group is highly reactive in cycloaddition reactions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) catalysts, alkyne substrates, and appropriate solvents (e.g., water or organic solvents) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products Formed
Triazoles: Formed through CuAAC reactions.
Substituted Amides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Azido-N-(4-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Click Chemistry: Serves as a key reagent in click chemistry for the rapid and efficient synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-azido-N-(4-bromophenyl)acetamide largely depends on its chemical transformations. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The bromophenyl group can also participate in various interactions, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the azide group, making it less versatile in click chemistry.
2-Azido-N-phenylacetamide: Similar structure but without the bromine atom, which can affect its reactivity and applications.
Uniqueness
2-Azido-N-(4-bromophenyl)acetamide is unique due to the presence of both azide and bromophenyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and materials.
Propriétés
IUPAC Name |
2-azido-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLSSSHFFVOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














